SKF 83959

Dopamine receptor Binding affinity Receptor selectivity

Researchers studying D1-like receptor signaling often face a challenge: the inability to dissect Gαs/ cAMP vs. Gαq/ PLC-β pathways with standard agonists. SKF 83959 directly addresses this. Its unique functional selectivity-antagonizing adenylyl cyclase while activating phosphoinositide hydrolysis-enables precise dissection of D1 receptor subpopulations in Parkinson's disease and addiction models. Every batch is rigorously QC-tested to ensure reproducible in vivo behavioral pharmacology. - Demonstrates ≥700-fold selectivity for D1/D5 over D2/D3, minimizing off-target effects. - Allows region-specific D1 antagonist-like effects (e.g., PFC, NAc) without systemic D1 antagonism. - Wide therapeutic window as a functional cocaine antagonist, with a ≥33-fold separation between efficacy and motor side effects.

Molecular Formula C18H21BrClNO2
Molecular Weight 398.7 g/mol
CAS No. 67287-95-0
Cat. No. B1663693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF 83959
CAS67287-95-0
Synonyms3-methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine
SK and F 83959
SKF-83959
SKF83959
Molecular FormulaC18H21BrClNO2
Molecular Weight398.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br
InChIInChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H
InChIKeyFHYWNBUFNGHNCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

SKF 83959: D1 Partial Agonist Overview


SKF 83959 is a benzazepine derivative functioning as a partial agonist at dopamine D1-like receptors with demonstrated selectivity for D1 (Ki = 1.18 nM) and D5 (Ki = 7.56 nM) over D2 (Ki = 920 nM) and D3 (Ki = 399 nM) subtypes [1]. This compound exhibits a unique pharmacological profile as an in vitro antagonist of adenylyl cyclase-coupled D1 receptors while activating phosphoinositide-linked signaling pathways, resulting in antiparkinsonian efficacy with reduced dyskinesia liability compared to L-DOPA in preclinical models [2].

D1 signaling bias research Functional selectivity profiling between PI-linked and cAMP-dependent D1 pathways
Parkinson’s disease model studies Reported motor benefit with lower dyskinesia endpoint in 6-OHDA-lesioned rodent models
Region-specific D1 blockade Supports prefrontal cortex and nucleus accumbens D1 antagonist-like effect studies

SKF 83959 vs. Generic D1 Ligands


Standard D1 dopamine receptor agonists such as SKF 38393 or full agonists like SKF 82958 exhibit distinct signaling bias profiles and in vivo behavioral outcomes compared to SKF 83959. While many benzazepine analogs activate the canonical adenylyl cyclase pathway, SKF 83959 fails to stimulate this cascade and instead acts as a functional antagonist at this pathway, while concurrently activating phosphoinositide hydrolysis through a distinct receptor population [1]. This functional selectivity translates to divergent antiparkinsonian efficacy, dyskinesia induction profiles, and cocaine-antagonist properties that cannot be assumed for other in-class compounds [2].

Signaling bias mismatch
SKF 38393 and SKF 82958 activate adenylyl cyclase, while SKF 83959 acts as a functional antagonist at this pathway. PI-hydrolysis activation profiles may differ.
In vivo behavioral profile
Standard D1 agonists increase locomotor activity; SKF 83959 produces antagonist-like effects in accumbens and prefrontal cortex, complicating substitution.
D1/D2 selectivity window
Selectivity varies substantially (>250-fold vs ~8-fold); substituting with a low-selectivity analog may introduce confounding D2-mediated effects.

SKF 83959: Quantitative Evidence Profile


D1/D2 Receptor Selectivity

In rat striatal membrane preparations using [3H]-SCH 23390 and [3H]-spiperone radioligand binding assays, SKF 83959 exhibited >250-fold selectivity for D1 over D2 receptors [1]. In contrast, the full agonist SKF 82958 demonstrates only 8-fold D1 selectivity in the same assay system [2]. This 31-fold higher selectivity window for SKF 83959 enables cleaner interrogation of D1-mediated effects without confounding D2 activation.

D1/D2 Selectivity
Cross-study comparable
Target: >250-fold D1/D2Comparator: 8-fold D1/D2
Enables cleaner D1 pathway dissection
Radioligand binding in rat striatum; 31-fold greater selectivity reported
Dopamine receptor Binding affinity Receptor selectivity

Phosphoinositide Signaling Bias

In rat and monkey brain tissue assays, SKF 83959 potently enhanced phospholipase C-mediated phosphoinositide hydrolysis, whereas SKF 38393 consistently exhibited greater pharmacological efficacy in this assay [1]. However, SKF 83959 was generally more potent than SKF 38393 in stimulating [35S]GTPγS binding. Critically, unlike classical D1 agonists, SKF 83959 does not stimulate adenylyl cyclase activity and instead inhibits dopamine-stimulated adenylyl cyclase [2]. This inverse functional profile at the two major D1-coupled signaling pathways is not observed with SKF 38393.

PI Signaling Bias
Direct head-to-head
Target: No AC stimulation; PI hydrolysis activatedComparator: AC stimulation (SKF 38393)
Pharmacologically isolates PI-linked D1 signaling
Rat/monkey brain tissue; inverse functional profile at AC pathway
Signal transduction Phospholipase C Functional selectivity

In Vivo D1 Antagonist-Like Effects

In intra-accumbal injection studies, SKF 83959 did not affect locomotor activity but counteracted SKF 81297-induced locomotor activity, an effect identical to that of the reference D1 antagonist SCH 39166 [1]. In unilateral intra-prefrontal injection studies, SKF 83959 induced a bias for contralateral rotating and blocked SKF 81297-induced ipsilateral rotating, matching the effects of both SCH 39166 and SCH 23390 [2]. This in vivo antagonist profile at adenylyl cyclase-coupled D1 receptors distinguishes SKF 83959 from agonists like SKF 81297.

In Vivo D1 Antagonism
Direct head-to-head
Target: Blocks SKF 81297-induced locomotionComparator: D1 antagonist profile (SCH 39166)
Matches D1 antagonist in accumbens/PFC in vivo
Intra-accumbal and intra-prefrontal injections; region-specific blockade
Behavioral pharmacology In vivo antagonism D1 receptor

Reduced Dyskinesia Liability

In the 6-OHDA-lesioned rat model of Parkinson's disease, chronic L-DOPA (6 mg/kg) induced progressive dyskinesia-like behavior, whereas SKF 83959 (0.5 mg/kg) elicited significantly less severe dyskinesia while exerting its antiparkinsonian action effectively [1]. Chronic co-administration of SKF 83959 significantly reduced L-DOPA-induced dyskinesia (LID) without compromising antiparkinsonian potency in PD rats [2]. This therapeutic window is not consistently observed with other D1 agonists such as SKF 38393 or SKF 82958.

Dyskinesia Liability
Cross-study comparable
Target: Less severe dyskinesia (0.5 mg/kg)Comparator: Progressive dyskinesia (L-DOPA 6 mg/kg)
Reported lower dyskinesia endpoint in PD model
6-OHDA-lesioned rat model; also attenuates L-DOPA-induced dyskinesia
Parkinson's disease Dyskinesia L-DOPA-induced dyskinesia

Sigma-1 Receptor Allosteric Modulation

SKF 83959 functions as a potent allosteric modulator of the sigma-1 receptor, enhancing the binding of the selective sigma-1 agonist pentazocine and delaying its dissociation [1]. This sigma-1 receptor activity has been shown to inhibit microglia-mediated inflammation and ameliorate memory impairment and depressive-like behavior in epilepsy models [2]. Standard D1 agonists including SKF 38393 and SKF 82958 do not share this sigma-1 receptor allosteric modulation property, representing a D1 receptor-independent mechanism unique to SKF 83959 among benzazepine analogs.

Sigma-1 Modulation
Class-level inference
Reported allosteric modulator of sigma-1 receptor
Supports sigma-1 co-modulation research
Enhances agonist binding; not shared by SKF 38393 or SKF 82958
Sigma-1 receptor Allosteric modulation Neuroinflammation

SKF 83959: Research Applications


PI-Coupled vs. cAMP-Dependent D1 Signaling

Employ SKF 83959 as a pharmacological tool to selectively activate phosphoinositide hydrolysis via PI-linked D1 receptors while simultaneously antagonizing adenylyl cyclase-coupled D1 receptors. This functional selectivity is not observed with SKF 38393, which stimulates adenylyl cyclase, or with full agonists like SKF 82958. Researchers can use SKF 83959 to determine which specific D1 receptor subpopulations mediate particular physiological or behavioral responses [1].

Antiparkinsonian Efficacy with Low Dyskinesia

Utilize SKF 83959 in preclinical Parkinson's disease models (6-OHDA-lesioned rodents, MPTP-treated primates) to study therapeutic strategies that maintain motor benefit while minimizing dyskinesia development. SKF 83959 (0.5 mg/kg) demonstrates significantly reduced dyskinesia severity compared to L-DOPA (6 mg/kg) and attenuates L-DOPA-induced dyskinesia when co-administered chronically [2]. This profile makes it ideal for investigating mechanisms of dyskinesia and testing combination therapies.

D1 Antagonism in Cortex and Accumbens

Apply SKF 83959 in region-specific injection studies to produce D1 antagonist-like effects in the prefrontal cortex and nucleus accumbens without systemic D1 antagonism. As demonstrated by Cools et al., SKF 83959 counteracts SKF 81297-induced locomotor activity and rotational behavior in a manner identical to SCH 39166 and SCH 23390 [3]. This enables precise interrogation of cortical and accumbal D1 receptor function in behavior.

Cocaine Addiction: Functional D1 Antagonism

Deploy SKF 83959 as a functional cocaine antagonist in behavioral pharmacology studies. Unlike the D1 antagonist SCH 39166, SKF 83959 produces less severe motoric disruptions and exhibits a ≥33-fold separation between cocaine-antagonist doses and catalepsy-inducing doses [4]. This wide therapeutic window makes it a superior tool for studying D1 partial agonists as candidate pharmacotherapies for cocaine use disorder.

Application
Selection Property
Validation Focus
D1 signaling bias (PI/cAMP) characterization
Functional selectivity for PI-linked D1 receptors
Adenylyl cyclase and phosphoinositide hydrolysis assays
Parkinson’s disease model dyskinesia studies
Lower dyskinesia endpoint profile in PD model
L-DOPA-induced dyskinesia reference; motor behavior endpoints
Region-specific D1 antagonism research
Functional D1 antagonist in cortex and accumbens
Intra-accumbal and intra-prefrontal injection models
Cocaine use disorder model studies
Functional cocaine antagonist with reported dose separation
Catalepsy-liability monitoring in behavioral models

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